6-Ethoxy-3-methylheptan-2-OL
Description
Structure
3D Structure
Properties
CAS No. |
88083-43-6 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
6-ethoxy-3-methylheptan-2-ol |
InChI |
InChI=1S/C10H22O2/c1-5-12-9(3)7-6-8(2)10(4)11/h8-11H,5-7H2,1-4H3 |
InChI Key |
VXQGSYFKTVZCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CCC(C)C(C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Ethoxy 3 Methylheptan 2 Ol
Chemo-selective Synthetic Routes
Chemo-selectivity is a critical consideration in the synthesis of polyfunctional molecules like 6-Ethoxy-3-methylheptan-2-ol, which possesses both a hydroxyl and an ether group. The selected synthetic route must favor the formation of the desired product while minimizing side reactions.
Grignard Reagent-Mediated Approaches to this compound
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. In the context of synthesizing this compound, a Grignard reaction can be strategically employed. One plausible approach involves the reaction of an appropriate Grignard reagent with a suitable carbonyl compound.
For instance, the synthesis could be initiated by preparing a Grignard reagent from a halogenated ether, such as 1-bromo-4-ethoxy-4-methylpentane. This organometallic intermediate would then be reacted with a simple aldehyde, like acetaldehyde, to form the desired secondary alcohol, this compound, after an acidic workup. The general scheme for this reaction is depicted below:
Reaction Scheme:
Formation of Grignard Reagent: CH₃CH₂O(CH₃)C(CH₂)₃Br + Mg → CH₃CH₂O(CH₃)C(CH₂)₃MgBr
Reaction with Aldehyde: CH₃CH₂O(CH₃)C(CH₂)₃MgBr + CH₃CHO → Intermediate
Acidic Workup: Intermediate + H₃O⁺ → this compound
The success of this approach hinges on the careful control of reaction conditions to prevent side reactions, such as the reaction of the Grignard reagent with the ether functionality, although ethers are generally stable under these conditions.
Williamson Ether Synthesis in the Context of this compound Precursors
The Williamson ether synthesis is a classic and reliable method for forming ethers. doubtnut.comdoubtnut.com This reaction involves the reaction of an alkoxide with a primary alkyl halide. While not directly producing the final alcohol, this method is crucial for preparing key precursors.
To synthesize a precursor for this compound, one could start with a diol, such as 3-methyl-1,6-heptanediol. By selectively protecting one of the hydroxyl groups, the other can be converted into an ethoxy group via the Williamson synthesis. For example, after protecting the secondary alcohol, the primary alcohol can be deprotonated with a strong base like sodium hydride to form an alkoxide. This alkoxide is then reacted with an ethyl halide (e.g., ethyl bromide) to form the ether linkage. Subsequent deprotection of the secondary alcohol would yield this compound.
An alternative application of this synthesis is to prepare an ethoxy-aldehyde or ethoxy-ketone, which can then be used in a Grignard reaction or a reduction step. doubtnut.comshaalaa.com For example, 6-ethoxy-3-methylheptan-2-one could be synthesized and then reduced to the target alcohol.
| Reactant 1 | Reactant 2 | Product |
| Sodium 3-methylheptan-2-oxide | Ethyl Bromide | This compound |
| 3-methyl-1,6-heptanediol (selectively protected) | Ethyl Bromide | Protected this compound |
Reduction Strategies for Carbonyl Precursors of this compound
The reduction of a carbonyl group is a fundamental transformation in organic synthesis and a key step in producing this compound from a ketone precursor like 6-ethoxy-3-methylheptan-2-one. A variety of reducing agents can be employed, with the choice influencing the selectivity and outcome of the reaction.
Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, typically used in alcoholic or aqueous solutions, which would be suitable for reducing the ketone without affecting the ether group. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous conditions, but it is also highly effective.
For the synthesis of a specific stereoisomer of this compound, stereoselective reducing agents or chiral catalysts can be employed. This is particularly important if the biological activity of a single enantiomer is desired.
| Precursor | Reducing Agent | Product |
| 6-ethoxy-3-methylheptan-2-one | Sodium Borohydride (NaBH₄) | This compound |
| 6-ethoxy-3-methylheptan-2-one | Lithium Aluminum Hydride (LiAlH₄) | This compound |
Other Relevant Chemical Transformation Pathways for this compound
Beyond the primary methods discussed, other synthetic transformations can be envisioned for the synthesis of this compound. One such pathway is the aldol (B89426) condensation. For instance, the reaction of isovaleraldehyde (B47997) with acetone (B3395972) can produce 4-hydroxy-6-methylheptan-2-one. google.com This intermediate could then be subjected to a dehydration reaction followed by hydrogenation to yield 6-methylheptan-2-one. This ketone could then be ethoxylated at the 6-position, although this would require a selective functionalization, and finally reduced to the target alcohol.
Another potential route involves the ring-opening of a suitable epoxide. If a chiral epoxide is used, this method can provide a stereocontrolled synthesis of the alcohol.
Biocatalytic and Enzymatic Synthesis of this compound Analogs
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. rsc.org Enzymes can operate under mild conditions and often exhibit remarkable chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of complex molecules like chiral alcohols. rsc.orgacs.org
The synthesis of analogs of this compound can be achieved using various enzymatic approaches. These methods are particularly valuable for producing enantiomerically pure compounds, which are often required in the pharmaceutical and flavor industries. nih.govmdpi.com
Stereoselective Enzymatic Reduction for Chiral Alcohol Formation
The asymmetric reduction of a prochiral ketone is a powerful method for producing chiral alcohols. rsc.org Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. mdpi.com
For the synthesis of a specific enantiomer of a this compound analog, a suitable ketone precursor would be screened against a library of ADHs. These enzymes utilize a cofactor, typically NADH or NADPH, as the source of hydride. To make the process economically viable, an in-situ cofactor regeneration system is often employed. nih.gov For example, a secondary enzyme like glucose dehydrogenase or formate (B1220265) dehydrogenase can be used to regenerate the NADH/NADPH. mdpi.com
A study on the carbonyl reductase from Candida magnoliae demonstrated the successful reduction of various ketones to their corresponding anti-Prelog configured alcohols in excellent optical purity and high yields. acs.orgnih.gov This highlights the potential of using such enzymes for the synthesis of chiral alcohol intermediates.
| Enzyme Type | Substrate | Product | Selectivity |
| Alcohol Dehydrogenase (ADH) | Prochiral Ketone | Chiral Alcohol | High (often >99% ee) |
| Carbonyl Reductase | Ketone | Chiral Alcohol | High (often >99% ee) acs.orgnih.gov |
Multi-component and One-Pot Synthetic Strategies for this compound
A hypothetical one-pot synthesis for this compound could be envisioned based on the enzymatic strategy described above. mdpi.com This would involve combining the ene-reductase and alcohol dehydrogenase in the same reaction vessel, along with the substrate and the cofactor regeneration system. The reactions would proceed sequentially under the same conditions.
Key considerations for developing a one-pot process include:
Enzyme Compatibility: The chosen enzymes must be compatible with each other and function under similar reaction conditions (pH, temperature).
Substrate and Intermediate Inhibition: The starting material or the intermediate formed after the first step should not inhibit the second enzyme.
Reaction Kinetics: The rates of the two enzymatic reactions need to be balanced to ensure efficient conversion to the final product.
The successful application of a one-pot, multi-enzymatic approach has been demonstrated for the synthesis of all four stereoisomers of 4-methylheptan-3-ol. mdpi.com In that study, different combinations of ene-reductases and alcohol dehydrogenases were used to selectively produce each stereoisomer in a single pot. mdpi.com
This data is based on the synthesis of 4-methylheptan-3-ol and is presented for illustrative purposes only, as no such data exists for this compound. mdpi.com
Stereochemical Aspects and Chiral Recognition of 6 Ethoxy 3 Methylheptan 2 Ol
Enantiomeric and Diastereomeric Considerations for 6-Ethoxy-3-methylheptan-2-OL
This compound possesses two stereogenic centers, located at the C2 and C3 positions of the heptane (B126788) backbone. The C2 carbon is bonded to a hydroxyl group, a methyl group, a hydrogen atom, and the rest of the carbon chain. The C3 carbon is attached to a methyl group, a hydrogen atom, and two different carbon chain fragments.
The presence of two chiral centers means that a maximum of 2n stereoisomers can exist, where n is the number of chiral centers. For this compound, this results in 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers.
The four stereoisomers are:
(2R, 3R)-6-ethoxy-3-methylheptan-2-ol
(2S, 3S)-6-ethoxy-3-methylheptan-2-ol
(2R, 3S)-6-ethoxy-3-methylheptan-2-ol
(2S, 3R)-6-ethoxy-3-methylheptan-2-ol
The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between any of the (2R, 3R) or (2S, 3S) isomers and any of the (2R, 3S) or (2S, 3R) isomers is diastereomeric.
Table 1: Stereoisomers of this compound
| Stereoisomer Configuration | Relationship to (2R, 3R) |
| (2R, 3R) | Identical |
| (2S, 3S) | Enantiomer |
| (2R, 3S) | Diastereomer |
| (2S, 3R) | Diastereomer |
Asymmetric Synthesis and Chiral Induction Approaches for this compound
The controlled synthesis of a specific stereoisomer of this compound requires the use of asymmetric synthesis techniques. These methods aim to influence the formation of one stereoisomer over others, leading to an enantiomerically or diastereomerically enriched product. While specific literature on the asymmetric synthesis of this compound is not abundant, general and analogous methods provide a clear framework for how this can be achieved.
Asymmetric Reduction of a Prochiral Ketone:
A primary route to chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 6-ethoxy-3-methylheptan-2-one. This can be accomplished using biocatalytic or chemical methods.
Biocatalytic Reduction: Enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms can catalyze the reduction of ketones to alcohols with high enantioselectivity. nih.gov The use of whole-cell biocatalysts or isolated enzymes can provide access to either the (R)- or (S)-alcohol, depending on the specific enzyme used. nih.govrsc.org
Chemical Reduction: Chiral catalysts, such as those used in the Corey-Bakshi-Shibata (CBS) reduction, can effectively reduce ketones to their corresponding alcohols with high enantiomeric excess. youtube.com These catalysts, derived from chiral amino acids like proline, create a chiral environment that directs the delivery of a hydride from a reducing agent (e.g., borane) to one face of the ketone. youtube.com
Diastereoselective Addition to a Chiral Aldehyde or Ketone:
Another approach involves the use of a chiral starting material. For instance, a Grignard reagent could be added to a chiral aldehyde. The existing stereocenter in the aldehyde would direct the nucleophilic attack of the Grignard reagent, leading to a diastereomerically enriched product.
Use of Chiral Auxiliaries:
A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, an achiral ketone could be converted into a chiral enolate through the use of a chiral base, and subsequent reaction with an electrophile would proceed with high diastereoselectivity. The auxiliary is then removed to yield the desired chiral product. wikipedia.org
A plausible synthetic strategy could involve the Grignard reaction of a suitable alkyl magnesium halide with an aldehyde that has a chiral auxiliary attached. The steric and electronic properties of the auxiliary would favor the formation of one diastereomer of the resulting alcohol over the other.
Chromatographic Separation of this compound Stereoisomers
Due to their identical physical properties in an achiral environment, the separation of enantiomers requires a chiral environment. Diastereomers, having different physical properties, can often be separated by standard chromatographic techniques such as silica (B1680970) gel column chromatography. The separation of the stereoisomers of this compound can be approached in two main ways.
Direct Separation using Chiral Stationary Phases (CSPs):
High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are powerful techniques for the direct separation of enantiomers. researchgate.netresearchgate.net
Chiral HPLC: A variety of chiral stationary phases are commercially available, often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. phenomenex.com The choice of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomeric pairs of this compound.
Chiral GC: For volatile compounds like this compound, chiral GC is a highly effective separation method. Cyclodextrin-based chiral stationary phases are commonly used for the resolution of alcohol enantiomers. nih.gov
Indirect Separation via Diastereomeric Derivatives:
An alternative to direct chiral separation is the conversion of the enantiomeric mixture into a mixture of diastereomers by reacting it with a chiral derivatizing agent. The resulting diastereomers can then be separated using standard, achiral chromatography.
A common approach for alcohols is the formation of diastereomeric esters by reaction with a chiral carboxylic acid or its derivative. For example, reacting the racemic mixture of this compound with a single enantiomer of a chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), would yield a mixture of two diastereomeric esters. researchgate.net These diastereomers can then be separated by normal phase HPLC on a silica gel column. researchgate.net After separation, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure alcohols.
Determination of Absolute and Relative Stereochemistry of this compound
Determining the absolute configuration of the chiral centers in this compound is essential for its complete stereochemical characterization. While the relative stereochemistry (syn vs. anti) can often be determined by NMR spectroscopic techniques such as NOESY, establishing the absolute configuration (R or S) requires a method that can differentiate between enantiomers.
Mosher's Method:
A widely used and reliable method for determining the absolute configuration of secondary alcohols is Mosher's method. researchgate.net This technique involves the formation of diastereomeric esters by reacting the chiral alcohol with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or more commonly, its acid chloride (MTPA-Cl). stackexchange.com
The principle of Mosher's method lies in the analysis of the 1H NMR spectra of the resulting diastereomeric esters. In the preferred conformation of the MTPA esters, the phenyl group of the MTPA moiety creates a distinct anisotropic effect, shielding nearby protons. By comparing the chemical shifts of the protons in the (R)-MTPA ester with those in the (S)-MTPA ester, the absolute configuration of the alcohol can be deduced. A mnemonic is often used where the protons on one side of the MTPA plane experience a positive change in chemical shift (Δδ = δS - δR), while those on the other side experience a negative change. oregonstate.edu
Table 2: Reagents for Mosher's Method
| Common Name | IUPAC Name |
| (R)-Mosher's acid | (R)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid |
| (S)-Mosher's acid | (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid |
| (R)-Mosher's acid chloride | (R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride |
| (S)-Mosher's acid chloride | (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride |
The application of Mosher's method to this compound would involve the separate esterification of the alcohol with (R)- and (S)-MTPA-Cl. Subsequent 1H NMR analysis of the purified diastereomeric esters would allow for the assignment of the absolute configuration at the C2 carbinol center. The relative stereochemistry between C2 and C3 could then be used to assign the absolute configuration of C3.
Reaction Mechanisms and Chemical Transformations of 6 Ethoxy 3 Methylheptan 2 Ol
Oxidation Pathways of the Hydroxyl Group in 6-Ethoxy-3-methylheptan-2-OL
The secondary hydroxyl group in this compound can be oxidized to a ketone, specifically 6-ethoxy-3-methylheptan-2-one. This transformation is a common and important reaction in organic chemistry. byjus.comwikipedia.org The oxidation process involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon to which the hydroxyl group is attached. chemguide.co.uk
A variety of oxidizing agents can be employed to achieve this conversion. chemistryviews.org The choice of reagent often depends on the desired reaction conditions and the presence of other functional groups in the molecule. wikipedia.org Since this compound also contains an ether linkage, which is generally stable under many oxidative conditions, selective oxidation of the alcohol is readily achievable.
Common oxidizing agents for the conversion of secondary alcohols to ketones include:
Chromium-based reagents: Such as chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), or pyridinium (B92312) chlorochromate (PCC). libretexts.orglscollege.ac.in PCC is a milder reagent and is often used for selective oxidation. libretexts.org
Potassium permanganate (B83412) (KMnO₄) and Sodium dichromate (Na₂Cr₂O₇) are also effective oxidizing agents for this purpose. libretexts.org
Dess-Martin periodinane and Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) are modern methods that offer mild conditions and high yields. chemistryviews.orglscollege.ac.in
The general mechanism for the oxidation of a secondary alcohol to a ketone involves the formation of a chromate (B82759) ester intermediate when using chromium-based reagents, followed by an elimination step to form the carbon-oxygen double bond. libretexts.org The oxidation of secondary alcohols, unlike primary alcohols, typically stops at the ketone stage, as further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. byjus.comchemguide.co.uk
Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones
| Oxidizing Agent | Typical Reaction Conditions | Notes |
| Chromic Acid (Jones Reagent) | Acetone (B3395972), 0°C to room temperature | Strong oxidant. |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Milder oxidant, good for sensitive substrates. libretexts.org |
| Potassium Permanganate (KMnO₄) | Basic, aqueous, cold | Strong oxidant, can sometimes lead to side reactions. |
| Dess-Martin Periodinane | Dichloromethane (CH₂Cl₂) | Mild, neutral conditions. |
| Swern Oxidation | DMSO, oxalyl chloride, triethylamine, low temperature (-78°C) | Mild conditions, avoids heavy metals. lscollege.ac.in |
Reduction Reactions Involving this compound
The secondary alcohol functional group in this compound is already in a reduced state compared to a ketone. Therefore, reduction reactions would primarily target the ether linkage, which is generally resistant to reduction under standard conditions. However, the corresponding ketone, 6-ethoxy-3-methylheptan-2-one, can be reduced back to this compound.
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. libretexts.orgnumberanalytics.com This process involves the addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. numberanalytics.com
Common reducing agents for the conversion of ketones to secondary alcohols include:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that is commonly used for this purpose. It is often used in protic solvents like methanol (B129727) or ethanol (B145695). libretexts.orgyoutube.com
Lithium aluminum hydride (LiAlH₄): A much stronger and more reactive reducing agent than NaBH₄. libretexts.org It can reduce a wide variety of carbonyl compounds. Due to its high reactivity, it must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous workup step. fiveable.me
The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and the steric environment around the carbonyl group. numberanalytics.com For a prochiral ketone like 6-ethoxy-3-methylheptan-2-one, the reduction can lead to the formation of a chiral center at the C-2 position, potentially yielding a mixture of diastereomers.
Substitution Reactions at the Hydroxyl Center of this compound
The hydroxyl group of this compound can undergo nucleophilic substitution reactions. For this to occur, the hydroxyl group must first be converted into a better leaving group, as the hydroxide (B78521) ion (OH⁻) is a poor leaving group. This is typically achieved by protonating the hydroxyl group in the presence of a strong acid or by converting it into a sulfonate ester (e.g., tosylate or mesylate).
Once a good leaving group is in place, the carbon atom attached to it becomes susceptible to attack by a nucleophile. Given that the hydroxyl group is on a secondary carbon, the substitution can proceed via either an Sₙ1 or Sₙ2 mechanism, or a mixture of both, depending on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.com
For instance, reaction with a strong acid like HBr or HI would first protonate the hydroxyl group to form an oxonium ion. The subsequent attack by the halide ion could then lead to the formation of 2-bromo- or 2-iodo-6-ethoxy-3-methylheptane.
Ether Cleavage and Formation Reactions Pertaining to this compound
Ether Cleavage: The ethoxy group in this compound is an ether linkage, which is generally unreactive. masterorganicchemistry.com However, it can be cleaved under harsh conditions, typically by treatment with a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), at elevated temperatures. masterorganicchemistry.comlibretexts.org
The mechanism of ether cleavage involves the protonation of the ether oxygen by the strong acid, which makes it a better leaving group. masterorganicchemistry.comfiveable.me This is followed by a nucleophilic attack by the halide ion on one of the adjacent carbon atoms. The reaction pathway, either Sₙ1 or Sₙ2, depends on the structure of the ether. wikipedia.org In the case of this compound, the ethoxy group is attached to a primary carbon, suggesting that the cleavage would likely proceed via an Sₙ2 mechanism. masterorganicchemistry.comyoutube.com This would result in the formation of ethanol and 6-iodo- or 6-bromo-3-methylheptan-2-ol. If an excess of the acid is used, the secondary alcohol can also be converted to the corresponding alkyl halide. masterorganicchemistry.com
Ether Formation: The hydroxyl group of this compound can be used to form a new ether linkage through reactions like the Williamson ether synthesis. masterorganicchemistry.combyjus.com This reaction involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction. wikipedia.org
For example, treating this compound with a strong base like sodium hydride (NaH) would generate the corresponding alkoxide. This alkoxide could then react with a primary alkyl halide, such as methyl iodide, to form a new ether, resulting in 2-methoxy-6-ethoxy-3-methylheptane. The Williamson ether synthesis is generally most effective with primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.com
Mechanistic Studies of this compound Reactivity
While specific mechanistic studies on this compound are not extensively documented in readily available literature, its reactivity can be inferred from the well-established principles of organic chemistry governing alcohols and ethers.
The oxidation of the secondary alcohol to a ketone is a well-understood process. pearson.comchemistrystudent.com The reaction with chromic acid, for instance, is known to proceed through the formation of a chromate ester. The subsequent rate-determining step is the removal of a proton from the carbon bearing the oxygen by a base (often water), leading to the formation of the ketone and a reduced chromium species.
The reduction of the corresponding ketone, 6-ethoxy-3-methylheptan-2-one, with hydride reagents like NaBH₄ or LiAlH₄ follows a nucleophilic addition mechanism. The hydride ion attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during the workup to yield the secondary alcohol. khanacademy.org
Substitution reactions at the secondary alcohol center would be governed by the principles of Sₙ1 and Sₙ2 reactions. The stability of a potential secondary carbocation intermediate makes an Sₙ1 pathway possible under certain conditions, while the use of a strong, unhindered nucleophile would favor an Sₙ2 pathway.
Ether cleavage with strong acids like HI or HBr proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide. For the ethoxy group in this compound, which is attached to a primary carbon, the reaction is expected to be an Sₙ2 displacement.
The Williamson ether synthesis, used for forming new ethers from the alcohol, is a classic example of an Sₙ2 reaction. numberanalytics.comorganicchemistrytutor.com The rate and success of this reaction depend on factors such as the steric hindrance of both the alkoxide and the alkyl halide.
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Ethoxy 3 Methylheptan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of 6-Ethoxy-3-methylheptan-2-OL
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be established.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms in the hydroxyl and ethoxy groups. Protons closer to these oxygen atoms will appear at a lower field (higher ppm values). The integration of each signal corresponds to the number of protons it represents.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | ~1.5-3.0 | Singlet (broad) | 1H |
| H-2 | ~3.6-3.8 | Multiplet | 1H |
| H-3 | ~1.6-1.8 | Multiplet | 1H |
| H-4 (CH₂) | ~1.3-1.5 | Multiplet | 2H |
| H-5 (CH₂) | ~1.2-1.4 | Multiplet | 2H |
| H-6 | ~3.4-3.6 | Multiplet | 1H |
| -OCH₂CH₃ | ~3.4-3.6 | Quartet | 2H |
| C(2)-CH₃ | ~1.1-1.2 | Doublet | 3H |
| C(3)-CH₃ | ~0.8-1.0 | Doublet | 3H |
| C(6)-CH₃ | ~1.1-1.2 | Doublet | 3H |
| -OCH₂CH₃ | ~1.1-1.2 | Triplet | 3H |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Given the structure of this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in unique electronic environments. The chemical shifts are indicative of the type of carbon (e.g., C-O, C-C).
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (CH₃) | ~20-25 |
| C-2 (CH-OH) | ~65-70 |
| C-3 (CH) | ~35-40 |
| C-4 (CH₂) | ~30-35 |
| C-5 (CH₂) | ~25-30 |
| C-6 (CH-O) | ~75-80 |
| C-7 (CH₃) | ~20-25 |
| C-8 (C(3)-CH₃) | ~15-20 |
| C-9 (-OCH₂CH₃) | ~60-65 |
| C-10 (-OCH₂CH₃) | ~10-15 |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis of this compound
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation. For this compound, with a molecular formula of C₁₀H₂₂O₂, the expected molecular weight is approximately 174.28 g/mol . nih.gov
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 174, confirming the molecular weight. The fragmentation pattern provides further structural evidence. Common fragmentation pathways for alcohols and ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
| 159 | [M - CH₃]⁺ | Loss of a methyl group |
| 145 | [M - C₂H₅]⁺ | Loss of an ethyl group from the ethoxy moiety |
| 129 | [M - C₂H₅O]⁺ | Loss of the ethoxy group |
| 156 | [M - H₂O]⁺ | Dehydration (loss of water) |
| 45 | [CH₃CH=OH]⁺ | Alpha-cleavage at C2-C3 bond |
| 73 | [CH₃CH(O)CH₂CH₃]⁺ | Alpha-cleavage at C5-C6 bond |
Note: The relative intensities of these peaks would depend on the stability of the resulting fragment ions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. A strong absorption band around 1050-1150 cm⁻¹ would correspond to the C-O stretching of the secondary alcohol and the ether linkage. The C-H stretching vibrations of the alkane backbone would appear in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy
Raman spectroscopy would also detect the vibrations of the carbon backbone and functional groups. While the O-H stretch is typically a weak signal in Raman spectra, the C-H and C-C stretching and bending vibrations of the heptane (B126788) and ethoxy groups would be prominent.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
| O-H Stretch | 3200-3600 | IR | Strong, Broad |
| C-H Stretch (sp³) | 2850-3000 | IR, Raman | Strong |
| C-O Stretch (Alcohol, Ether) | 1050-1150 | IR | Strong |
| C-H Bend | 1350-1480 | IR, Raman | Medium |
| C-C Stretch | 800-1200 | Raman | Medium |
Chiroptical Spectroscopy for Stereoisomer Analysis of this compound
This compound possesses three chiral centers at carbons 2, 3, and 6. This means that there are 2³ = 8 possible stereoisomers (four pairs of enantiomers). Chiroptical spectroscopy techniques, such as circular dichroism (CD), are essential for distinguishing between these stereoisomers.
While a specific CD spectrum for this compound is not available in the public domain, the principles of the technique can be discussed. Each pair of enantiomers would produce mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the atoms around the chiral centers.
To perform chiroptical analysis, the alcohol's hydroxyl group or the ether's oxygen could act as a chromophore, or a chromophoric derivative could be synthesized. The analysis would involve comparing the experimental CD spectrum with theoretically calculated spectra for each possible stereoisomer to determine the absolute configuration of a given sample. This technique is also invaluable for determining the enantiomeric excess of a chiral sample. Research on similar chiral alcohols has demonstrated the utility of exciton-coupled circular dichroism (ECCD) for determining the absolute configuration and enantiomeric excess. libretexts.org
Computational and Theoretical Investigations of 6 Ethoxy 3 Methylheptan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity of 6-Ethoxy-3-methylheptan-2-OL
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
For this compound, a typical approach would involve geometry optimization using a method like DFT with the B3LYP functional and a basis set such as 6-311G(d,p). researchgate.net This process finds the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure. From this optimized structure, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.
Analysis of the molecular electrostatic potential (MEP) map would reveal the regions of positive and negative charge on the molecule's surface. researchgate.net For this compound, negative regions (typically colored red) are expected around the oxygen atoms of the hydroxyl and ethoxy groups, indicating their role as sites for electrophilic attack and hydrogen bond acceptance. researchgate.net Positive regions would be found around the hydrogen atoms, particularly the hydroxyl proton.
| Mulliken Charge on O (ether) | -0.68 e | Shows significant electron density, contributing to the molecule's polarity. |
Note: These values are illustrative and represent typical results expected from DFT calculations on similar aliphatic ether-alcohols.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound
While quantum calculations provide a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations model its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing its dynamic nature, including bond rotations, vibrations, and translations.
For this compound, a key application of MD is conformational analysis. The molecule possesses several rotatable single bonds, leading to a large number of possible conformations. MD simulations can explore this conformational space to identify the most populated and energetically favorable shapes the molecule adopts at a given temperature. arxiv.org This is crucial for understanding how the molecule might fit into an enzyme's active site or pack in a condensed phase.
MD simulations are also essential for studying intermolecular interactions. In a simulation box containing multiple molecules of this compound, one can observe and quantify the non-covalent forces that govern its bulk properties. The primary interactions would be:
Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, leading to strong, directional interactions that would significantly influence properties like boiling point and viscosity.
Dipole-Dipole Interactions: The polarity of the ether and hydroxyl groups results in electrostatic interactions between molecules.
Van der Waals Forces: These dispersion forces arise from temporary fluctuations in electron density and are present along the entire hydrocarbon structure.
Prediction of Reaction Pathways and Energetics for this compound Transformations
Computational methods can be used to map out potential chemical reactions involving this compound and calculate their feasibility. By locating the transition state (the highest energy point along a reaction coordinate) for a proposed transformation, chemists can predict the activation energy, which determines the reaction rate.
Potential transformations for this molecule that could be studied computationally include:
Oxidation: The secondary alcohol group could be oxidized to a ketone (6-ethoxy-3-methylheptan-2-one).
Dehydration: Elimination of water could lead to the formation of various alkenes.
Ether Cleavage: Under strong acidic conditions, the ethoxy group could be cleaved.
Table 2: Hypothetical Energetics for a Transformation of this compound
| Reaction Pathway | Reactant(s) | Product(s) | Predicted Activation Energy (ΔG‡) |
|---|---|---|---|
| Oxidation of Alcohol | This compound + [O] | 6-Ethoxy-3-methylheptan-2-one + H₂O | Low to Moderate |
| Acid-Catalyzed Dehydration | This compound + H⁺ | Alkenes + H₂O | Moderate |
| Ether Cleavage | this compound + HBr | 3-Methylheptane-2,6-diol + Ethyl Bromide | High |
Note: The qualitative energy barriers are estimates based on general chemical principles for these reaction types.
Machine Learning and Artificial Intelligence Applications in Chemical Space Exploration for this compound Analogs
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical discovery by rapidly predicting the properties of novel molecules. nih.govnih.gov Instead of running costly quantum calculations for every new compound, an ML model can be trained on existing data to learn the relationship between a molecule's structure and its properties. researchgate.net
For this compound, ML could be applied in several ways. A trained model could instantly predict properties like solubility, boiling point, or even potential biological activity for the parent molecule and thousands of its hypothetical analogs. This allows for vast "chemical space exploration" to find related molecules with optimized characteristics. researchgate.net
This process involves generating a virtual library of analogs by making small, systematic changes to the original structure. For example, one could vary the length of the alkyl chain, change the position of the methyl group, or replace the ethoxy group with other alkoxy groups. An ML model would then screen this library to identify candidates with desirable predicted properties for subsequent synthesis and experimental validation. nih.gov This data-driven approach dramatically accelerates the design of new molecules compared to traditional trial-and-error methods. arxiv.orgresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₀H₂₂O₂ |
| (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol | C₁₅H₁₄FNO₂ |
| Dimethyl ether | C₂H₆O |
| Ethanol (B145695) | C₂H₆O |
| 6-Ethoxy-3-methylheptan-2-one | C₁₀H₂₀O₂ |
| 3-Methylheptane-2,6-diol | C₈H₁₈O₂ |
Biological Interactions and Bioactivity Profiles of 6 Ethoxy 3 Methylheptan 2 Ol
Enzyme-Compound Interaction Studies
Detailed studies on the interaction of 6-ethoxy-3-methylheptan-2-ol with enzymes would be crucial to understanding its biological effects. Such investigations would typically involve examining its ability to bind to enzyme active sites and modulate their catalytic activity. The presence of a hydroxyl group at the C-2 position and an ethoxy group at the C-6 position suggests potential for hydrogen bonding with amino acid residues within an enzyme's active site. The methyl and heptane (B126788) structural features would influence steric compatibility and hydrophobic interactions.
Future research would likely focus on enzymes that are known to metabolize structurally similar compounds, such as:
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the oxidation of alcohols. Studies would determine if this compound can act as a substrate or an inhibitor for various ADH isozymes.
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is involved in the metabolism of a wide range of xenobiotics. Research on other ether-containing compounds, such as methyl tert-butyl ether (MTBE), has shown that CYP enzymes, particularly CYP2A6 and CYP2E1, are critical for their metabolism. nih.gov Similar studies on this compound would clarify its metabolic fate.
Lipases: These enzymes are widely used in biocatalysis for the kinetic resolution of chiral alcohols through enantioselective acylation or hydrolysis. Investigating the interaction of this compound with various lipases could reveal its potential for stereoselective biotransformations.
Table 1: Potential Enzyme Interactions with this compound
| Enzyme Class | Potential Interaction Type | Investigated Aspect |
| Alcohol Dehydrogenase | Substrate/Inhibitor | Oxidation of the secondary alcohol |
| Cytochrome P450 | Substrate | Hydroxylation, O-dealkylation |
| Lipase | Substrate | Enantioselective acylation/hydrolysis |
Lipophilicity and Membrane Interaction Implications of this compound
The lipophilicity of a compound is a key determinant of its ability to cross biological membranes and interact with hydrophobic pockets of proteins. The structure of this compound, with its C10 backbone, suggests a significant degree of lipophilicity. The presence of the hydroxyl and ethoxy groups, however, introduces polar characteristics that would influence its partitioning between aqueous and lipid environments.
To quantify its lipophilicity, the octanol-water partition coefficient (LogP) would need to be experimentally determined or computationally predicted. This value would provide insight into its likely absorption, distribution, metabolism, and excretion (ADME) profile. Studies on other aliphatic alcohols have demonstrated that their interaction with lipid bilayers can modulate membrane properties, which in turn can affect the function of membrane-bound proteins.
Role in Enzyme-Catalyzed Biotransformations
The structural features of this compound make it a potential candidate for various enzyme-catalyzed biotransformations. In in vitro systems, it could serve as a substrate for enzymes to produce novel compounds or as a tool to probe enzyme specificity.
As a Substrate:
Oxidation: Alcohol dehydrogenases or cytochrome P450 enzymes could oxidize the secondary alcohol to the corresponding ketone, 6-ethoxy-3-methylheptan-2-one.
O-Dealkylation: CYP enzymes could cleave the ether bond, leading to the formation of 3-methylheptan-2,6-diol and ethanol (B145695).
Acylation/Esterification: Lipases could catalyze the enantioselective acylation of the hydroxyl group in the presence of an acyl donor, which is a common strategy for the kinetic resolution of racemic alcohols.
Glycosylation: Glycosyltransferases could potentially attach a sugar moiety to the hydroxyl group, forming a glycoside.
As a Product:
It is conceivable that this compound could be a product of the enzymatic reduction of 6-ethoxy-3-methylheptan-2-one by a ketoreductase or an alcohol dehydrogenase.
Fungi of the genus Cunninghamella are known for their ability to metabolize a wide range of xenobiotics, often through pathways involving cytochrome P450 enzymes. For example, Cunninghamella elegans has been shown to efficiently biotransform fluorotelomer alcohols. nih.gov Future studies could explore the potential of Cunninghamella species to biotransform this compound into various metabolites.
Occurrence and Isolation of this compound from Natural Sources
There are currently no reports of this compound being isolated from natural sources. Many plants and microorganisms produce a diverse array of volatile organic compounds (VOCs), including various alcohols and ethers. For instance, essential oils from plants like Pogostemon cablin (patchouli) and Mentha piperita (peppermint) are rich in volatile terpenoids and other alcohols. researchgate.net
The identification of this compound in a natural source would require the collection of plant material or microbial cultures, followed by extraction of volatile or semi-volatile compounds. The analytical techniques typically employed for the identification of such compounds include gas chromatography-mass spectrometry (GC-MS). While numerous studies have characterized the volatile profiles of various organisms, to date, this compound has not been identified among them.
Industrial and Advanced Materials Applications of 6 Ethoxy 3 Methylheptan 2 Ol
Use as a Chemical Intermediate in Complex Organic Synthesis
The bifunctional nature of 6-ethoxy-3-methylheptan-2-ol, possessing both a hydroxyl and an ether group, makes it a versatile intermediate in complex organic synthesis. The presence of these two functional groups allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
Key Reactive Sites and Potential Transformations:
Hydroxyl Group (-OH): The secondary alcohol functionality is a key site for reactions such as oxidation, esterification, and etherification. Oxidation can convert the alcohol to a ketone, a valuable functional group for carbon-carbon bond formation. Esterification with various carboxylic acids or their derivatives can lead to the formation of esters with potential applications as plasticizers, solvents, or fragrance components.
Ethoxy Group (-OCH2CH3): The ether linkage is generally stable under many reaction conditions, making it a useful protecting group for a hydroxyl function at the 6-position while other transformations are carried out elsewhere in the molecule. google.com However, under harsh acidic conditions, the ether can be cleaved.
Chiral Center: The carbon atom bonded to the hydroxyl group (C-2) and the carbon with the methyl group (C-3) are chiral centers. This stereochemistry can be exploited in asymmetric synthesis to produce enantiomerically pure compounds, which is particularly important in the pharmaceutical and agrochemical industries. While specific examples for this compound are not extensively documented, the use of chiral alcohols as building blocks is a fundamental strategy in the synthesis of complex natural products and active pharmaceutical ingredients. britannica.comacs.org
Potential Synthetic Applications:
Potential as a Solvent or Co-solvent in Specialized Reactions
The molecular structure of this compound suggests its potential utility as a solvent or co-solvent in specialized chemical reactions. Its combination of a polar hydroxyl group and a nonpolar hydrocarbon chain, along with the ether linkage, imparts amphiphilic character to the molecule.
Physicochemical Properties Relevant to Solvent Applications:
| Property | Value/Characteristic | Implication for Solvent Use |
| Polarity | Contains a polar hydroxyl group and a less polar ether group, with a significant nonpolar alkyl chain. | Can potentially dissolve a range of solutes, from moderately polar to nonpolar. The hydroxyl group allows for hydrogen bonding. britannica.combyjus.com |
| Boiling Point | Expected to be relatively high due to its molecular weight and hydrogen bonding capability. britannica.combyjus.com | Suitable for reactions requiring elevated temperatures. |
| Solubility | The ethoxy group and the alkyl chain enhance solubility in nonpolar solvents. google.com The hydroxyl group provides some solubility in polar solvents. | Could act as a phase-transfer catalyst or as a solvent in biphasic reaction systems. |
| Inertness | The ether linkage is generally unreactive under many conditions. The secondary alcohol has defined reactivity. | Can be used as a solvent for reactions where the hydroxyl group is either desired to participate or is unreactive under the specific conditions. |
Potential Applications in Specialized Reactions:
Grignard Reactions: Ethers are common solvents for Grignard reagents. The ethoxy group in this compound could help to solvate the magnesium center, although the presence of the acidic proton of the hydroxyl group would make it unsuitable as a primary solvent without prior deprotonation.
Reactions Requiring Hydrogen Bond Donors: The hydroxyl group can act as a hydrogen bond donor, which can be beneficial in certain reaction mechanisms by stabilizing transition states or activating substrates.
High-Temperature Reactions: Its presumed high boiling point would make it a candidate for reactions that need to be run at temperatures exceeding the boiling points of more common solvents like THF or diethyl ether.
While no specific studies detailing the use of this compound as a solvent were found, its structural features are comparable to other long-chain alkoxy alcohols that find niche applications in specific chemical processes.
Applications in Fragrance and Flavor Chemistry (as a specific compound, excluding sensory profiles)
Structural Features Relevant to Fragrance Applications:
Molecular Weight: Its molecular weight falls within the range of many common fragrance components.
Functional Groups: The combination of ether and alcohol functionalities can contribute to unique and complex scent profiles. Ethers are known for their often fresh and clean notes, while alcohols can provide a range of scents from fruity and floral to woody. dropofodor.comgoogle.com
Volatility: The boiling point, influenced by its structure, would determine its evaporation rate and thus its role as a top, middle, or base note in a fragrance composition.
Potential Roles in Fragrance Formulations:
Direct Fragrance Component: It could potentially be used directly for its own olfactory properties.
Precursor to Other Fragrance Ingredients: Through chemical modification, such as esterification of the alcohol group, it could be converted into other fragrant compounds. For example, the synthesis of 2-heptanol (B47269) from methyl n-amyl ketone is a known process in organic synthesis. orgsyn.org
Solvent or Carrier: Like other alcohols, it could serve as a solvent or carrier for other fragrance raw materials in a perfume concentrate. google.comyoutube.com
It is important to note that the use of a compound in fragrances is highly dependent on its specific odor profile, which has not been publicly documented for this compound. Patents exist for a wide variety of ether-containing compounds for use in perfumery, highlighting the general interest in this class of molecules for fragrance applications. google.comgoogle.com
Role in Advanced Materials Science (e.g., as a monomer, additive, or precursor)
The application of specific small molecules like this compound in advanced materials science is a more speculative area without direct research findings. However, its functional groups offer potential for incorporation into polymeric materials or for use as a precursor in material synthesis.
Potential Applications in Materials Science:
Monomer for Polymer Synthesis: The hydroxyl group could be used as an initiation site for ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) to produce polyesters with a specific end-group. This could be a method to create functional polymers. nih.gov
Chain Transfer Agent: In certain types of polymerization, alcohols can act as chain transfer agents, which can be used to control the molecular weight of the resulting polymer. nih.gov
Polymer Additive: The amphiphilic nature of the molecule could make it a candidate as a plasticizer or a compatibilizer in polymer blends, although its effectiveness would need to be experimentally determined.
Precursor for Functional Coatings: The hydroxyl group allows for this molecule to be potentially grafted onto surfaces or incorporated into resin systems, such as polyurethanes or epoxies, to modify the surface properties of materials.
The synthesis of functional polymers is an active area of research, and molecules with reactive handles like the hydroxyl group of this compound are valuable building blocks. rsc.org While the direct use of this specific compound is not reported, the principles of using functionalized alcohols in polymer and materials chemistry are well-established.
Environmental Aspects and Analytical Detection of 6 Ethoxy 3 Methylheptan 2 Ol
Environmental Fate and Degradation Pathways of 6-Ethoxy-3-methylheptan-2-OL
There is currently no available scientific literature detailing the environmental fate and degradation pathways of this compound. As a result, specific information on its persistence, mobility, and transformation in various environmental compartments such as soil, water, and air is unknown.
Detection and Quantification Methodologies (e.g., GC-MS in environmental samples)
Specific methods for the detection and quantification of this compound in environmental samples have not been described in the reviewed scientific literature.
In general, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of a broad range of volatile organic compounds in environmental samples like air, water, and soil. thermofisher.commdpi.comresearchgate.net This method separates compounds based on their volatility and polarity, and then identifies them based on their unique mass spectrum. mdpi.com It is plausible that a GC-MS method could be developed for this compound. Such a method would typically involve:
Sample Collection and Preparation: Utilizing techniques like headspace analysis, solid-phase microextraction (SPME), or purge and trap to extract the compound from the environmental matrix. thermofisher.commdpi.com
Gas Chromatographic Separation: Using a capillary column with a suitable stationary phase to separate this compound from other compounds in the sample. mdpi.commdpi.com
Mass Spectrometric Detection: Identifying the compound by its characteristic mass spectrum and quantifying it using appropriate calibration standards. mdpi.com
However, without specific research, the exact parameters for such a method (e.g., column type, temperature program, mass-to-charge ratios for monitoring) are not established.
Emissions and Volatile Organic Compound (VOC) Studies
There are no specific studies available that document the emissions of this compound from any particular source, nor are there any dedicated Volatile Organic Compound (VOC) studies that include this specific compound.
As a substance with a relatively low boiling point and high vapor pressure, this compound is classified as a VOC. wikipedia.orgfoobot.io VOCs are emitted from a wide variety of natural and anthropogenic sources, including industrial processes, consumer products, and transportation. wikipedia.orgdcceew.gov.aunih.gov They play a significant role in atmospheric chemistry, contributing to the formation of ground-level ozone and secondary organic aerosols. nih.govepa.gov Given its chemical structure, it could potentially be found in emissions from industries using solvents or as a component in certain consumer products. However, without monitoring data or specific studies, its presence and concentration in the environment are unknown.
Future Research Directions and Emerging Opportunities for 6 Ethoxy 3 Methylheptan 2 Ol
Unexplored Synthetic Avenues for 6-Ethoxy-3-methylheptan-2-ol
The synthesis of this compound, a chiral molecule, presents opportunities for developing novel stereoselective routes. Current synthetic approaches for similar ether-alcohols often involve multi-step processes that may have limitations in yield and stereocontrol. Future research could focus on more efficient and elegant synthetic strategies.
One promising avenue is the use of asymmetric catalysis. The development of a catalytic system that can stereoselectively introduce the hydroxyl and methyl groups in a single or tandem reaction would be a significant advancement. This could involve chiral catalysts based on transition metals or organocatalysts to control the formation of the desired stereoisomers.
Another area for exploration is the application of enzymatic reactions. Biocatalysis, using enzymes such as alcohol dehydrogenases (ADHs), can offer high stereoselectivity under mild reaction conditions, aligning with the principles of green chemistry. Research into identifying or engineering an enzyme capable of selectively reducing a precursor ketone to this compound could provide a highly efficient and sustainable synthetic route.
Furthermore, the development of modular synthetic approaches, where the heptane (B126788) backbone can be constructed with the required functional groups in a convergent manner, could offer flexibility and efficiency. This might involve coupling key fragments, one containing the ethoxy group and the other containing the alcohol precursor.
| Potential Synthetic Approach | Description | Key Research Objective |
| Asymmetric Catalysis | Use of chiral metal or organocatalysts to control stereochemistry during synthesis. | Develop a catalyst with high enantioselectivity for the formation of the alcohol and methyl-substituted stereocenters. |
| Biocatalysis | Employment of enzymes (e.g., ADHs, ketoreductases) for stereoselective reduction of a ketone precursor. | Identify or engineer an enzyme with high specificity and activity for the target molecule. |
| Convergent Synthesis | Building the molecule by coupling smaller, pre-functionalized fragments. | Design an efficient coupling strategy that maximizes yield and minimizes side reactions. |
| Flow Chemistry | Utilizing continuous flow reactors for improved reaction control, safety, and scalability. | Optimize reaction conditions (temperature, pressure, catalyst loading) in a flow system for continuous production. |
Novel Applications of this compound in Specialized Fields
The bifunctional nature of this compound, possessing both a polar alcohol group and a less polar ether group, suggests its potential utility in a variety of specialized fields.
In the field of material science, it could be investigated as a novel solvent or additive. Ethers are known for their ability to dissolve a wide range of organic compounds, while the alcohol group can impart hydrogen-bonding capabilities. This dual functionality could make it a useful solvent for specific polymerization reactions or as a dispersant for nanoparticles. Its potential as a coalescing agent in paints and coatings, or as a plasticizer, could also be explored.
Given its structure with branched alkyl groups and an oxygen-containing functional group, this compound could also be evaluated for its sensory properties. Similar branched-chain alcohols and ethers are sometimes used as fragrance or flavoring agents. A thorough organoleptic evaluation could reveal potential applications in the perfumery or food industries.
Another potential application lies in its use as a chemical intermediate. The hydroxyl group can be a site for further chemical modification, allowing for the synthesis of more complex molecules. For example, it could serve as a building block for the synthesis of novel surfactants, lubricants, or even biologically active compounds.
Advanced Mechanistic and Computational Insights into this compound
To fully understand the potential of this compound, detailed mechanistic and computational studies are required. These investigations would provide fundamental insights into its reactivity, conformational preferences, and interactions with other molecules.
Computational chemistry, using methods such as Density Functional Theory (DFT), can be employed to model the molecule's three-dimensional structure and predict its spectroscopic properties (e.g., NMR, IR spectra). Such studies can also elucidate the reaction mechanisms for its synthesis and potential degradation pathways. Understanding the conformational landscape of the molecule is crucial, as different conformers may exhibit different reactivity and physical properties.
Mechanistic studies on its potential reactions, such as oxidation of the alcohol, cleavage of the ether, or esterification, would provide a roadmap for its chemical transformations. Investigating the kinetics and thermodynamics of these reactions would be essential for controlling its chemical behavior in various applications. For instance, understanding the mechanism of its interaction with surfaces could be critical for its application as a coating additive.
| Research Area | Methodology | Objective |
| Conformational Analysis | Computational Modeling (e.g., DFT, Molecular Dynamics) | Determine the stable conformations and the energy barriers between them. |
| Spectroscopic Characterization | NMR, IR, Mass Spectrometry | Correlate spectroscopic data with the molecule's structure and dynamics. |
| Reaction Mechanism Studies | Kinetic Isotope Effect, In-situ Spectroscopy, Computational Modeling | Elucidate the step-by-step pathways of its key chemical reactions. |
| Solvation Properties | Molecular Dynamics Simulations | Understand its behavior as a solvent and its interactions with different solutes. |
Development of Sustainable Production Methods for this compound
The development of sustainable and environmentally friendly production methods for chemicals is of paramount importance. For this compound, future research should focus on green chemistry principles to minimize waste and energy consumption.
One key area is the use of renewable feedstocks. Investigating synthetic routes that start from bio-based materials, such as terpenes or fatty acid derivatives, could significantly improve the sustainability profile of the compound.
As mentioned earlier, biocatalysis offers a green alternative to traditional chemical synthesis. Enzymes operate under mild conditions (neutral pH, room temperature) and in aqueous media, reducing the need for harsh reagents and organic solvents. The development of a whole-cell biocatalyst or an immobilized enzyme system for the production of this compound would be a significant step towards a sustainable manufacturing process.
The implementation of continuous flow chemistry for its synthesis could also enhance sustainability. Flow reactors offer better heat and mass transfer, improved safety, and the potential for easier scale-up compared to batch processes. This can lead to higher yields, reduced reaction times, and less waste.
Q & A
Q. What are the optimal synthetic routes for 6-Ethoxy-3-methylheptan-2-OL, considering yield and purity?
Methodological Answer:
- Route Design : Use Williamson ether synthesis to introduce the ethoxy group. React 3-methylheptan-2-ol with ethyl iodide in a basic medium (e.g., NaH or KOH).
- Optimization :
- Temperature : 80–100°C (prevents side reactions like elimination) .
- Solvent : Anhydrous THF or DMF to stabilize intermediates.
- Purification : Fractional distillation (boiling point estimated at 180–200°C based on analogous alcohols/ethers ) followed by column chromatography (silica gel, hexane/ethyl acetate gradient).
- Yield Metrics : Target >70% after optimization; monitor via TLC and GC-MS for byproduct detection.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR (¹H/¹³C) : Confirm stereochemistry at C3 and C6. Compare coupling constants (e.g., J-values for ethoxy protons) with computational predictions (DFT).
- GC-MS : Purity assessment; monitor for residual solvents (e.g., THF) or unreacted precursors.
- IR Spectroscopy : Verify O-H (broad ~3400 cm⁻¹ for residual alcohol) vs. C-O-C (~1100 cm⁻¹) .
- Reference Standards : Cross-check retention times and spectral data with analogous compounds like 2-Methylheptan-2-ol (structural registry: FDA GSRS ).
Advanced Research Questions
Q. How can contradictions in stereochemical assignments (NMR vs. computational models) be resolved?
Methodological Answer:
- Discrepancy Analysis :
- Experimental : Perform NOESY NMR to detect spatial proximity between H-atoms (e.g., ethoxy vs. methyl groups).
- Computational : Use DFT-based chemical shift prediction (software: Gaussian or ORCA) with solvent corrections (e.g., COSMO-RS).
- Validation : Compare experimental vs. predicted coupling constants (³JHH) and chemical shifts. Iterative refinement of computational models is critical .
- Case Study : Adjust dihedral angles in conformational analysis if deviations exceed 0.5 ppm (¹H) or 5 ppm (¹³C).
Q. What mechanistic insights explain the stability of the ethoxy group under acidic conditions?
Methodological Answer:
- Experimental Design :
- Kinetic Studies : Monitor hydrolysis rates (e.g., HCl/EtOH, 25–60°C) via LC-MS or ¹H NMR.
- Isotopic Labeling : Use D₂O to trace proton exchange at the ethoxy group.
- Competing Pathways : Compare with analogous compounds (e.g., methoxy vs. ethoxy derivatives) to assess steric/electronic effects .
- Key Parameters :
- Activation Energy : Calculate via Arrhenius plots.
- Intermediate Trapping : Use scavengers (e.g., BHT) to detect radical pathways.
Q. How should researchers address contradictory solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Systematic Testing :
- Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility. For example:
| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |
|---|---|---|---|
| Ethanol | 15.8 | 8.8 | 19.4 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
- Gravimetric Analysis : Saturate solvents at 25°C, filter, and evaporate to measure dissolved mass.
- Data Reconciliation : Use statistical tools (e.g., ANOVA) to identify outliers or batch-dependent impurities.
Q. What strategies validate the compound’s metabolic stability in pharmacological studies?
Methodological Answer:
- In Vitro Assays :
- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor; monitor degradation via LC-MS/MS.
- CYP450 Inhibition : Screen against major isoforms (CYP3A4, 2D6) using fluorescent probes.
- Data Interpretation :
- Half-Life (t₁/₂) : Calculate using first-order kinetics. Compare with structurally similar alcohols/ethers (e.g., 2-Methoxyethyl acetate ).
- Metabolite ID : HR-MS/MS fragmentation to detect hydroxylation or demethylation products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
